molecular formula C17H23N3O B295172 4-tert-Butyl-N-(3-imidazol-1-yl-propyl)-benzamide

4-tert-Butyl-N-(3-imidazol-1-yl-propyl)-benzamide

カタログ番号: B295172
分子量: 285.4 g/mol
InChIキー: UQYWALUDTXWCHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-Butyl-N-(3-imidazol-1-yl-propyl)-benzamide (also known as TAK-659) is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is involved in B-cell receptor signaling and plays a key role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

TAK-659 inhibits BTK activity by binding to the ATP-binding site of the kinase domain. This prevents BTK from phosphorylating downstream targets in the B-cell receptor signaling pathway, ultimately leading to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, TAK-659 has been shown to have other effects on B-cell biology. For example, TAK-659 can inhibit B-cell activation and differentiation, as well as reduce the production of cytokines and chemokines that are involved in the inflammatory response.

実験室実験の利点と制限

One advantage of TAK-659 is its specificity for BTK, which reduces the potential for off-target effects. However, TAK-659 has also been shown to have limited activity against certain BTK mutations that are associated with resistance to other BTK inhibitors. This highlights the importance of developing new BTK inhibitors with broader activity against resistant mutations.

将来の方向性

Future research on TAK-659 and other BTK inhibitors will focus on several areas, including the development of combination therapies, the identification of biomarkers that can predict response to treatment, and the optimization of dosing and scheduling. Additionally, the role of BTK in other diseases, such as autoimmune disorders and solid tumors, is an area of active investigation.

合成法

The synthesis of TAK-659 involves several steps, including the condensation of 4-tert-butylbenzaldehyde with 3-imidazol-1-yl-propylamine, followed by the reaction with benzoyl chloride. The final product is obtained after purification by column chromatography.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent inhibition of BTK activity and has shown anti-tumor activity both as a single agent and in combination with other therapies.

特性

分子式

C17H23N3O

分子量

285.4 g/mol

IUPAC名

4-tert-butyl-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C17H23N3O/c1-17(2,3)15-7-5-14(6-8-15)16(21)19-9-4-11-20-12-10-18-13-20/h5-8,10,12-13H,4,9,11H2,1-3H3,(H,19,21)

InChIキー

UQYWALUDTXWCHP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2

正規SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。